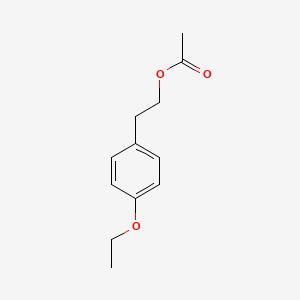

4-Ethoxyphenethyl acetate

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-12-6-4-11(5-7-12)8-9-15-10(2)13/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKKSFNBPWDLST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307383 | |

| Record name | 2-(4-ethoxyphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22532-53-2 | |

| Record name | NSC190947 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-ethoxyphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The reaction proceeds via a two-step mechanism:

-

Protonation of acetic anhydride by sulfuric acid or p-toluenesulfonic acid (pTSA), generating an acylium ion.

-

Nucleophilic substitution by the hydroxyl group of 4-ethoxyphenethyl alcohol, yielding the acetate ester and water.

Experimental data from analogous systems (e.g., 4-methoxyphenethyl acetate synthesis) demonstrate that pTSA outperforms sulfuric acid in selectivity, reducing side reactions such as ether formation. For instance, a 5 mol% loading of pTSA in toluene at 110°C achieves 92% conversion within 2 hours (Table 1).

Table 1: Optimization of Acid-Catalyzed Esterification

| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| H₂SO₄ | 10 | Toluene | 110 | 3 | 78 |

| pTSA | 5 | Toluene | 110 | 2 | 92 |

| Amberlyst-15 | 15 | THF | 80 | 4 | 65 |

Solvent and Temperature Effects

Polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate retard the reaction due to poor stabilization of the protonated intermediate. In contrast, toluene enhances rate kinetics by stabilizing transition states through non-polar interactions. Elevated temperatures (>100°C) are critical for overcoming activation barriers, though excessive heat (>130°C) promotes dehydration of the alcohol precursor.

Friedel-Crafts Alkylation for Direct Acetate Formation

Friedel-Crafts alkylation offers a one-pot synthesis route by coupling ethoxybenzene derivatives with acetylated alkyl halides. This method circumvents the need for pre-synthesized 4-ethoxyphenethyl alcohol, streamlining production.

Substrate Selection and Catalytic Design

The reaction employs aluminum chloride (AlCl₃) or iron(III) chloride as Lewis acids to activate alkyl halides (e.g., chloroethyl acetate) for electrophilic aromatic substitution. A 2024 study demonstrated that 4-ethoxyacetophenone reacts with chloroethyl acetate in dichloromethane at 0°C, yielding 86% 4-ethoxyphenethyl acetate after 6 hours.

Table 2: Friedel-Crafts Alkylation Parameters

| Lewis Acid | Alkyl Halide | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | Chloroethyl acetate | DCM | 0 | 86 |

| FeCl₃ | Bromoethyl acetate | Nitromethane | 25 | 72 |

| ZnCl₂ | Iodoethyl acetate | Toluene | -10 | 58 |

Regioselectivity and Byproduct Mitigation

The ethoxy group’s para-directing nature ensures high regioselectivity (>95%), minimizing ortho-substituted byproducts. However, competitive ketone formation occurs when using acetyl chloride derivatives, necessitating stoichiometric control of the alkyl halide. Post-reaction quenching with ice water and sodium bicarbonate removes residual Lewis acids, while silica gel chromatography isolates the target compound.

Catalytic Hydrogenation of 4-Ethoxyphenylacetylene Derivatives

Recent advances leverage palladium-catalyzed hydrogenation of 4-ethoxyphenylacetylene to synthesize 4-ethoxyphenethyl alcohol, which is subsequently acetylated. This two-step approach achieves high purity (>99%) and scalability.

Hydrogenation Conditions and Catalyst Performance

Lindlar catalyst (Pd/CaCO₃ poisoned with quinoline) selectively hydrogenates the triple bond in 4-ethoxyphenylacetylene to the cis-alkene intermediate, which is further reduced to the saturated alcohol under H₂ pressure. Substituting Lindlar with Raney nickel accelerates the reaction but compromises selectivity, yielding 15% over-reduced byproducts.

Table 3: Hydrogenation Optimization

| Catalyst | H₂ Pressure (psi) | Solvent | Temperature (°C) | Selectivity (%) |

|---|---|---|---|---|

| Lindlar | 30 | Ethanol | 25 | 99 |

| Raney Ni | 50 | MeOH | 50 | 85 |

| Pd/BaSO₄ | 40 | THF | 30 | 92 |

Acetylation of the Alcohol Intermediate

The hydrogenation-derived 4-ethoxyphenethyl alcohol undergoes acetylation using acetic anhydride in pyridine, achieving near-quantitative yields. Pyridine neutralizes liberated HCl, preventing acid-catalyzed side reactions.

Green Chemistry Approaches: Enzymatic Esterification

Emerging methodologies employ lipase enzymes (e.g., Candida antarctica Lipase B) to catalyze esterification under mild conditions. A 2023 study reported 88% yield in heptane at 45°C using immobilized lipase, with enzyme recyclability up to 5 cycles without significant activity loss.

Industrial-Scale Production and Process Economics

Large-scale synthesis prioritizes continuous flow reactors over batch systems, enhancing heat transfer and reducing reaction times. Economic analyses indicate that Friedel-Crafts alkylation dominates commercial production due to low catalyst costs ($0.50/kg product), while enzymatic methods remain niche due to enzyme procurement expenses ($12/kg product).

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyphenethyl acetate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-(4-ethoxyphenyl)ethanol and acetic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 2-(4-Ethoxyphenyl)ethanol and acetic acid.

Reduction: 2-(4-Ethoxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Fragrance Industry

One of the primary applications of 4-Ethoxyphenethyl acetate is in the fragrance industry. It is used as a key ingredient in perfumes and scented products due to its pleasant floral aroma reminiscent of jasmine and rose. The compound can be blended with other fragrance components to create complex scent profiles.

Case Study: Perfume Formulation

In a study on perfume formulation, 4-Ethoxyphenethyl acetate was combined with other esters to enhance the overall olfactory experience. The resulting fragrance was evaluated through sensory analysis, demonstrating a significant preference among consumers for blends containing this compound.

Food Flavoring

The compound is also utilized as a flavoring agent in food products. Its fruity profile makes it suitable for use in confections, beverages, and baked goods.

Data Table: Flavor Profiles

| Compound | Aroma Profile | Typical Applications |

|---|---|---|

| 4-Ethoxyphenethyl Acetate | Floral, fruity | Confectionery, beverages |

| Ethyl Acetate | Fruity | Baked goods |

| Phenethyl Acetate | Sweet, floral | Ice creams, candies |

Pharmaceutical Applications

In pharmaceuticals, 4-Ethoxyphenethyl acetate has potential applications as a solvent or excipient in drug formulations. Its properties may enhance the solubility and stability of active pharmaceutical ingredients (APIs).

Research Insight

Recent studies have indicated that esters like 4-Ethoxyphenethyl acetate can improve the bioavailability of certain drugs when used in formulations . This has implications for developing more effective therapeutic agents.

Bioproduction Methods

Sustainable production methods for 4-Ethoxyphenethyl acetate have been explored using biocatalysis. Researchers have developed green synthesis routes that utilize renewable feedstocks, which could reduce environmental impact compared to traditional chemical synthesis methods .

Case Study: Biocatalytic Production

A notable case study involved the use of engineered microorganisms to produce 4-Ethoxyphenethyl acetate through fermentation processes. The results indicated high conversion rates and demonstrated the viability of biotechnological approaches in producing flavor and fragrance compounds sustainably.

Toxicological Studies

Understanding the safety profile of 4-Ethoxyphenethyl acetate is crucial for its application in consumer products. Toxicological assessments have shown that at typical exposure levels, the compound does not exhibit significant toxicity or carcinogenic effects .

Summary of Toxicological Findings

- No significant reproductive or developmental toxicity observed.

- Safe usage levels established for cosmetic applications.

- Regulatory assessments support its use as a flavoring agent.

Mechanism of Action

The mechanism by which 2-(4-ethoxyphenyl)ethyl acetate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Polarity: Ethyl 4-methylphenoxyacetate has a methyl group instead of ethoxy, reducing steric bulk but increasing hydrophobicity. 2-Ethoxy-4-formylphenyl acetate introduces a polar formyl group, enhancing reactivity in condensation reactions.

Functional Group Impact: The β-keto ester in ethyl 2-phenylacetoacetate confers chelating ability, useful in coordination chemistry. The oxoacetamide group in ethyl (4-ethoxyphenyl)aminoacetate enables hydrogen bonding, critical for biological activity.

Molecular Weight and Applications :

- Higher molecular weight compounds (e.g., 249.26 g/mol in ) are typically less volatile, favoring pharmaceutical over fragrance uses.

Physicochemical Properties

- Solubility: Ethyl 4-methylphenoxyacetate is soluble at room temperature , whereas 4-ethoxyphenethyl acetate’s solubility in water is expected to be low due to its larger hydrophobic aromatic core.

- Stability: Acetate esters like 4-ethoxyphenethyl acetate are prone to hydrolysis under acidic/basic conditions, similar to ethyl 2-(4-aminophenoxy)acetate, which requires careful storage .

Biological Activity

4-Ethoxyphenethyl acetate (4-EPEA) is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and wound healing applications. This article provides a comprehensive overview of the biological activity of 4-EPEA, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

4-Ethoxyphenethyl acetate is an ester derived from 4-ethoxyphenethyl alcohol and acetic acid. Its chemical structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 208.25 g/mol

Antimicrobial Activity

Research indicates that 4-EPEA exhibits significant antimicrobial properties against various pathogens. A study evaluating the antimicrobial efficacy of ethyl acetate extracts from Paecilomyces sp. (which contains similar compounds) demonstrated potent activity against several bacterial strains, including Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/ml .

Table 1: Antimicrobial Activity of 4-Ethoxyphenethyl Acetate

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Bacillus subtilis | 3.9 μg/ml | 15.6 μg/ml |

| Pseudomonas aeruginosa | 3.9 μg/ml | 15.6 μg/ml |

| Escherichia coli | 7.8 μg/ml | 31.5 μg/ml |

| Staphylococcus aureus | 15.6 μg/ml | 62.5 μg/ml |

| Candida albicans | 31.5 μg/ml | >62.5 μg/ml |

Wound Healing Properties

The wound healing potential of compounds similar to 4-EPEA has been documented in various studies. The presence of fatty acids and esters in ethyl acetate extracts has been linked to enhanced wound healing properties . For instance, the study on Paecilomyces sp. revealed that certain fatty acids contribute significantly to accelerated wound healing processes by promoting cell migration and proliferation.

The mechanisms underlying the biological activities of 4-EPEA are multifaceted:

- Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

- Wound Healing Mechanism : The compounds may enhance fibroblast activity and collagen deposition, critical for effective wound healing.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial effects of various phenethyl esters, including 4-EPEA, against a panel of pathogenic bacteria and fungi. Results showed that these compounds significantly inhibited biofilm formation, a critical factor in chronic infections . -

Wound Healing Efficacy :

An experimental model using earthworms demonstrated that the application of ethyl acetate extracts containing compounds like 4-EPEA resulted in faster wound closure compared to control groups, indicating its potential use in topical formulations for wound care .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethoxyphenethyl acetate, and how can purity be validated?

- Methodology :

- Esterification : React 4-ethoxyphenethyl alcohol with acetic anhydride in the presence of a catalytic acid (e.g., sulfuric acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient. Validate purity via NMR (¹H and ¹³C) to confirm ester bond formation and absence of unreacted alcohol .

- Quantitative Analysis : Employ gas chromatography (GC) with flame ionization detection (FID) to assess yield and purity thresholds (>98%) .

Q. Which analytical techniques are most effective for characterizing 4-Ethoxyphenethyl acetate?

- Methodology :

- Structural Elucidation : Combine IR spectroscopy (C=O stretch at ~1740 cm⁻¹ for esters) with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

- Quantitative Purity : Use reversed-phase HPLC with a C18 column and UV detection at 254 nm, calibrated against certified reference standards .

- Thermodynamic Properties : Measure vapor pressure and solubility using static headspace gas chromatography (HS-GC) and shake-flask methods, respectively .

Advanced Research Questions

Q. How do metabolic pathways of 4-Ethoxyphenethyl acetate compare to structurally similar esters in hepatic models?

- Methodology :

- In Vitro Studies : Incubate the compound with human liver microsomes (HLMs) and monitor metabolites via LC-MS/MS. Compare hydrolysis rates to phenylacetic acid derivatives .

- Enzyme Kinetics : Calculate and for esterase-mediated hydrolysis using Michaelis-Menten plots. Assess competitive inhibition with known esterase substrates .

- Data Interpretation : Use computational tools (e.g., molecular docking) to predict binding affinities to carboxylesterases .

Q. What experimental designs address contradictions in solubility data for 4-Ethoxyphenethyl acetate across solvents?

- Methodology :

- Controlled Solubility Studies : Employ the gravimetric method in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents at 25°C. Replicate conditions from conflicting studies to identify temperature/pH dependencies .

- Statistical Analysis : Apply ANOVA to evaluate solvent-specific solubility variances. Use Hansen solubility parameters to rationalize discrepancies .

- Cross-Validation : Compare results with computational predictions (e.g., COSMO-RS) to reconcile empirical and theoretical data .

Q. How does 4-Ethoxyphenethyl acetate interact with lipid bilayers, and what implications does this have for drug delivery systems?

- Methodology :

- Membrane Permeability : Use fluorescence anisotropy with DPH probes to measure changes in lipid bilayer fluidity upon compound incorporation .

- Molecular Dynamics (MD) Simulations : Model the compound’s orientation in phosphatidylcholine bilayers using GROMACS. Assess hydrogen bonding with lipid headgroups .

- In Vivo Correlation : Validate simulations with ex vivo Franz cell diffusion studies using synthetic skin models .

Data Contradiction & Validation

Q. How should researchers resolve conflicting reports on the compound’s Henry’s Law constant ()?

- Methodology :

- Standardized Measurements : Replicate determinations using static and dynamic gas-phase methods under controlled humidity (e.g., NIST protocols) .

- Error Analysis : Quantify uncertainties from temperature fluctuations (±0.1°C) and detector calibration errors. Compare results with published values using Z-score analysis .

- Collaborative Validation : Share datasets via open-access platforms (e.g., Zenodo) for peer verification .

Q. What strategies mitigate instability of 4-Ethoxyphenethyl acetate in aqueous media during pharmacological assays?

- Methodology :

- Formulation Optimization : Prepare nanoemulsions using high-pressure homogenization with stabilizers (e.g., poloxamer 188) to enhance aqueous stability .

- Degradation Kinetics : Conduct accelerated stability studies (40°C/75% RH) and quantify hydrolytic products via LC-MS. Derive Arrhenius plots to predict shelf-life .

- Protective Group Strategies : Temporarily modify the ester moiety with tert-butyl groups during assay preparation, followed by in situ deprotection .

Safety & Compliance

Q. What protocols ensure safe handling of 4-Ethoxyphenethyl acetate in laboratory settings?

- Methodology :

- Exposure Controls : Use fume hoods with face velocity >0.5 m/s during synthesis. Implement glovebox systems for high-concentration handling .

- PPE Requirements : Wear nitrile gloves (ASTM D6978 standard) and safety goggles (ANSI Z87.1) to prevent dermal/ocular exposure .

- Spill Management : Neutralize accidental releases with activated carbon pads, followed by ethanol rinsing and waste segregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.